Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c1-3-15-9(14)6(2)7-4-13-5-8(11)16-10(13)12-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTSWPJKCJMKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CN2C=C(SC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate, with the CAS number 1341035-70-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H11BrN2O2S
Molecular Weight: 303.18 g/mol
Purity: >95%
Density: Approximately 1.67 g/cm³
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and imidazole moieties exhibit notable antimicrobial properties. This compound has been synthesized and tested for its antibacterial activity against various strains of bacteria. The presence of the bromine atom in the imidazo-thiazole structure enhances its interaction with bacterial cell membranes, potentially disrupting their integrity.
Anticancer Properties
The compound has been evaluated for its anticancer activity in vitro. Preliminary results suggest that it may inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
1. Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on human glioblastoma cells (U251) with an IC50 value indicating significant potency compared to standard chemotherapeutic agents . The structure-activity relationship (SAR) analysis suggested that modifications on the thiazole ring could enhance cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (Glioblastoma) | <20 | Induction of apoptosis via caspase activation |
| A431 (Epidermoid Carcinoma) | <15 | Cell cycle arrest and apoptosis induction |
2. Antimicrobial Studies
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed comparable activity to standard antibiotics such as norfloxacin, suggesting its potential as a new antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to norfloxacin |
| Escherichia coli | 64 µg/mL | Higher than ampicillin |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate. Its efficacy against various bacterial strains has been evaluated, showcasing its potential as a new antimicrobial agent.
Case Study: Antibacterial Efficacy
A study investigated the compound's activity against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited comparable antibacterial activity to standard antibiotics like norfloxacin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Comparable to norfloxacin |
| Escherichia coli | 15 µg/mL | Comparable to norfloxacin |
The presence of the bromine atom in its structure enhances its interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
Anticancer Properties
This compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of several cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A peer-reviewed study assessed the compound's cytotoxic effects on human glioblastoma cells (U251). The results demonstrated significant potency, with an IC50 value indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (Glioblastoma) | <20 | Induction of apoptosis via caspase activation |
| A431 (Epidermoid Carcinoma) | <15 | Cell cycle arrest and apoptosis induction |
The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications can enhance its biological activity.
Key Findings:
- Modifications on the thiazole ring can significantly increase cytotoxicity.
- The bromine atom contributes to increased reactivity and biological interaction.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Effects: The bromine atom in the target compound enhances electrophilicity, facilitating nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki reactions) compared to non-halogenated analogs like ethyl imidazo[2,1-b]thiazole-6-carboxylate . Sulfonate esters (e.g., 1a-1c in ) exhibit polarizable leaving groups, enhancing reactivity in hydrolysis or displacement reactions.
Functional Group Impact: Ethyl esters (e.g., target compound) vs. carboxylic acids (e.g., 3-(2-bromoimidazo[...]propanoic acid HCl): The ester form offers better lipid solubility, whereas the acid form may improve water solubility and target binding in biochemical assays .
Synthetic Flexibility :
- The target compound’s synthesis via free-radical bromination contrasts with Suzuki coupling used for trifluoromethyl derivatives, highlighting divergent strategies for imidazothiazole functionalization .
Analytical and Physicochemical Data
- NMR/LC-MS Profiles : The target compound’s analogs (e.g., 1a-1c in ) show characteristic aromatic proton signals at δ 7.2–7.6 ppm and sulfonate methyl groups at δ 3.06 ppm, consistent with imidazothiazole derivatives. LC-MS data (e.g., [M+1]⁺ = 371.18 for 1a) align with calculated molecular weights .
- Solubility : Ethyl esters (logP ~2.5–3.5) are typically more lipid-soluble than carboxylic acids (logP ~1.0–2.0), impacting their ADME profiles .
Vorbereitungsmethoden
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate generally involves:
- Formation of the imidazo[2,1-b]thiazole core through cyclization of appropriate amino-thiadiazole precursors with haloaldehydes or halo-ketones.
- Introduction of the bromo substituent at the 2-position of the imidazo-thiazole ring.
- Attachment of the ethyl propanoate side chain, usually via esterification or condensation with ethyl chloro- or bromo-propanoate derivatives.
Reported Synthetic Routes
Cyclization of 2-amino-5-bromo-1,3,4-thiadiazole with Chloroacetaldehyde
One documented method involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with aqueous chloroacetaldehyde under reflux conditions to form the 2-bromoimidazo[2,1-b]thiadiazole intermediate. This reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and elimination steps. The crude product is isolated by neutralization and extraction, then purified by chromatography or triturated to yield the bromoimidazo-thiadiazole as a solid.
| Parameter | Details |
|---|---|
| Starting material | 2-amino-5-bromo-1,3,4-thiadiazole (1.65 g, 9.15 mmol) |
| Reagent | Chloroacetaldehyde (50% aqueous solution, 1.7 mL) |
| Solvent | Water (27 mL) |
| Conditions | Reflux for 10 hours, second addition of chloroacetaldehyde, continued reflux for total 20 hours |
| Work-up | Neutralization with saturated NaHCO3, extraction with DCM, drying, solvent removal, trituration with diethyl ether |
| Yield | Approximately 20% (two batches combined) |
| Characterization | 1H NMR (300 MHz, CDCl3): δ 7.64 (s, 1H), 7.24 (s, 1H); MS (ES+) m/z 204 (M+H)+ |
This method is relatively straightforward but yields are moderate due to prolonged reaction times and the need for chromatographic purification.
Alternative Large-Scale Synthesis
A similar method was reported on a larger scale using 5-bromo-1,3,4-thiadiazol-2-amine (60 g) with chloroacetaldehyde in water under reflux for 5 hours, followed by additional chloroacetaldehyde addition and overnight stirring. After filtration and extraction, the product was obtained as a pale yellow solid in 14% yield. Further purification by chromatography increased the overall yield slightly.
This method demonstrates scalability but still suffers from moderate yields and requires extensive purification.
Esterification to Form this compound
Although direct literature on the esterification step specifically for this compound is limited, analogous procedures for related imidazo-heterocycles involve condensation of the heterocyclic amine with ethyl 2-chloro- or bromo-propanoate derivatives under reflux in ethanol or other solvents. For example, ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is synthesized by heating 4-bromopyridin-2-amine with ethyl 2-chloro-3-oxopropanoate in ethanol at 60–80°C for 5 hours, followed by purification via extraction and chromatography.
This suggests that the propanoate ester moiety in the target compound can be introduced similarly by reacting the appropriately substituted imidazo-thiazole amine intermediate with ethyl 2-bromo- or chloro-propanoate under reflux conditions in ethanol or an equivalent solvent system.
Reaction Conditions and Yields Summary Table
| Step | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization to bromoimidazo-thiazole | 2-amino-5-bromo-1,3,4-thiadiazole + chloroacetaldehyde | Reflux in water, 20 h, neutralization, extraction | ~20 | Moderate yield, requires chromatography |
| Large-scale cyclization | 5-bromo-1,3,4-thiadiazol-2-amine + chloroacetaldehyde | Reflux in water, 5 h + overnight stirring | 14 | Scalable, moderate yield |
| Esterification (inferred) | Imidazo-thiazole amine + ethyl 2-chloro-3-oxopropanoate | Reflux in ethanol, 5 h | Not specified | Analogous to imidazo-pyridine ester synthesis |
Research Findings and Notes
- The key intermediate, 2-bromoimidazo[2,1-b]thiadiazole, is reliably prepared by cyclization of bromo-substituted thiadiazole amines with chloroacetaldehyde in aqueous reflux conditions.
- The reaction requires careful control of reagent addition and reaction time to maximize conversion and minimize side products.
- Purification typically involves neutralization, organic extraction, drying, and chromatographic techniques or trituration.
- The esterification step to introduce the ethyl propanoate group is inferred based on analogous heterocyclic ester syntheses and involves condensation with ethyl halopropanoates under reflux in ethanol.
- Yields for the cyclization step are moderate (14–20%), indicating room for optimization in reaction conditions or alternative synthetic routes.
- No direct patents or literature sources provide a fully detailed one-pot synthesis of the target compound; rather, the synthesis is constructed from known intermediates and analogous heterocyclic chemistry.
Q & A
Q. Tables for Key Data
| Biological Activity | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Kinase Inhibition | In vitro kinase assay (HeLa cells) | 1.2–5.8 µM | |
| Anticancer Cytotoxicity | MTT assay (72 h exposure) | 8.3–12.4 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
